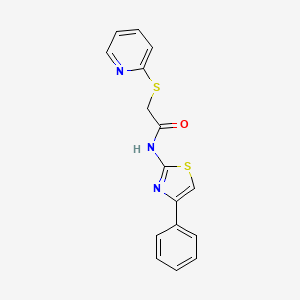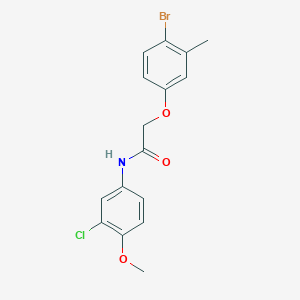![molecular formula C19H27N3O4 B6081837 N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6081837.png)
N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide, also known as AMPA, is a compound that has been studied extensively due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to possess various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, neuroprotective, and analgesic properties. Studies have also shown that this compound can improve cognitive function and memory retention. Additionally, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide acts as a positive allosteric modulator of the this compound receptor, which is a subtype of the ionotropic glutamate receptor. This receptor plays a crucial role in the excitatory neurotransmission in the central nervous system. By modulating the activity of the this compound receptor, this compound can enhance synaptic transmission and improve cognitive function. Additionally, this compound has been found to have a neuroprotective effect by reducing excitotoxicity and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can enhance synaptic transmission, improve cognitive function, and protect against neurodegeneration. Additionally, this compound has been found to have analgesic properties and can reduce inflammation. Studies have also shown that this compound can improve motor function and reduce the severity of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide has several advantages for lab experiments. It is stable and easy to synthesize, and its effects can be easily measured using electrophysiological techniques. However, one limitation of this compound is that it can have off-target effects on other glutamate receptors, which can complicate the interpretation of results. Additionally, the effects of this compound can vary depending on the experimental conditions, which can make it difficult to compare results across studies.
Zukünftige Richtungen
There are several future directions for research on N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide. One area of interest is the development of more selective this compound modulators that can target specific subtypes of the receptor. Additionally, further research is needed to understand the long-term effects of this compound on cognitive function and neurodegeneration. Another area of interest is the potential use of this compound in combination with other compounds for the treatment of neurological disorders. Finally, more research is needed to understand the mechanisms underlying the analgesic and anti-inflammatory effects of this compound.
Synthesemethoden
The synthesis of N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide involves the reaction of N-allyl-3-aminopiperidine-1-carboxamide with 2-methoxyphenylacetic acid chloride in the presence of a base. The resulting compound is then reacted with N-methyl-N-(tert-butoxycarbonyl)aminoacetaldehyde to obtain the final product. The synthesis of this compound has been optimized to produce high yields and purity.
Eigenschaften
IUPAC Name |
3-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]-N-prop-2-enylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-3-10-20-19(24)22-11-6-7-15(13-22)12-21-18(23)14-26-17-9-5-4-8-16(17)25-2/h3-5,8-9,15H,1,6-7,10-14H2,2H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQYAZNGBWKOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCCN(C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B6081754.png)

![4-[(2-hydroxybenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B6081768.png)
![2-ethoxy-6-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6081775.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxamide](/img/structure/B6081784.png)

![5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6081806.png)
![N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine](/img/structure/B6081810.png)
![ethyl (5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B6081812.png)
![4-(6-hydroxy-5-methyl-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)-2-methylbenzene-1,3-diol](/img/structure/B6081821.png)
![1-(6-methyl-2-pyridinyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6081836.png)

![N-ethyl-3-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B6081853.png)
![4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one](/img/structure/B6081854.png)